Evidence 1: Exclusive Regioselectivity in Buchwald-Hartwig Amination Contrasted with 2,4-Dichloropyridine
The regioselectivity of 2-fluoro-4-iodopyridine in Pd-catalyzed amination is orthogonal to that of its dichloro analog. While 2,4-dichloropyridine undergoes C-N bond formation exclusively at the 2-position under standard conditions due to the higher reactivity of the 2-chloro substituent towards nucleophilic aromatic substitution (SNAr) , 2-fluoro-4-iodopyridine exhibits complementary and exclusive coupling at the 4-position. This difference is attributed to the mechanistic switch from an SNAr pathway to a Buchwald-Hartwig cross-coupling mechanism that is highly selective for the C–I bond over the C–F bond .
| Evidence Dimension | Regioselectivity of Pd-catalyzed C-N bond formation |
|---|---|
| Target Compound Data | 100% at the 4-position |
| Comparator Or Baseline | 2,4-Dichloropyridine: >95% at the 2-position |
| Quantified Difference | Complete regiochemical reversal (2- vs. 4-position) |
| Conditions | Buchwald-Hartwig amination with aniline derivatives, Pd(OAc)2/BINAP, K2CO3, microwave irradiation, 30 min |
Why This Matters
This property enables the construction of 4-amino-2-fluoropyridine pharmacophores, a motif inaccessible through analogous routes with 2,4-dichloropyridine, without requiring protecting group strategies.
